N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]naphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]naphthalene-2-carboxamide is a complex organic compound with a molecular formula of C23H24ClN3O2 This compound is characterized by the presence of a naphthamide core, substituted with a chlorophenyl group and a piperazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]naphthalene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of a naphthalene derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nucleophilic Substitution:
Chlorination: The chlorophenyl group is introduced via electrophilic aromatic substitution using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorinating agents like thionyl chloride, nucleophiles like amines or alcohols.
Major Products
Oxidation: Naphthoquinones and chlorinated derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]naphthalene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazinyl moiety is known to enhance binding affinity to certain biological targets, while the chlorophenyl group can modulate the compound’s electronic properties, influencing its reactivity and selectivity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-ethoxybenzamide
- N-{[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]carbamothioyl}-3,4-dimethylbenzamide
Uniqueness
N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]naphthalene-2-carboxamide is unique due to its naphthamide core, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can result in different biological activities and chemical reactivities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C25H26ClN3O2 |
---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H26ClN3O2/c1-17(2)25(31)29-13-11-28(12-14-29)23-10-9-21(16-22(23)26)27-24(30)20-8-7-18-5-3-4-6-19(18)15-20/h3-10,15-17H,11-14H2,1-2H3,(H,27,30) |
InChI Key |
PVUMBEJDGKGWKM-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)Cl |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.